molecular formula C8H13NO B8693490 1-hydroxy-4-methylcyclohexane-1-carbonitrile

1-hydroxy-4-methylcyclohexane-1-carbonitrile

Cat. No.: B8693490
M. Wt: 139.19 g/mol
InChI Key: ZZNWDVTYICRGJF-UHFFFAOYSA-N
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Description

1-hydroxy-4-methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It is characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-4-methylcyclohexane-1-carbonitrile can be synthesized through the reaction of 4-methylcyclohexanone with potassium cyanide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-4-methylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-hydroxy-4-methylcyclohexane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-4-methylcyclohexane-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-4-methylcyclohexane-1-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-hydroxy-4-methylcyclohexane-1-carbonitrile

InChI

InChI=1S/C8H13NO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-5H2,1H3

InChI Key

ZZNWDVTYICRGJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methylcyclohexanone (1.0 g, 8.9 mmol) was added to a stirred solution of water (8.9 mL) containing sodium metabisulfite (0.98 g, 5.2 mmol). The resulting mixture was allowed to stir at ambient temperature for 15-30 minutes before diethyl ether (8.9 mL) was added followed by potassium cyanide (0.91 g, 14 mmol). The biphasic mixture was stirred vigorously for at least 30 minutes before the layers were partitioned and the organic layer was washed with water, followed by brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo (23° C. water bath) to afford 4-methyl-1-hydroxycyclohexanecarbonitrile as a crude residue, which was carried forward without further purification. The crude residue (0.50 g, 3.6 mmol) was combined with pyridine (18.3 mL, 226 mmol), and POCl3 (1.34 mL, 14.4 mmol) in a microwave vial and sealed. The reaction mixture was heated to reflux for 16 hours. The reaction mixture was then cooled to ambient temperature, diluted with diethyl ether, and washed with 2N aqueous HCl saturated with sodium chloride (3×). The organic layer was washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo (23° C. water bath) to afford the title compound as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Three
Quantity
8.9 mL
Type
solvent
Reaction Step Four

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